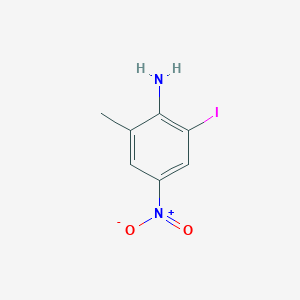

2-Iodo-6-methyl-4-nitroaniline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-iodo-6-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWFGNCVGITLCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652289 | |

| Record name | 2-Iodo-6-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220144-91-2 | |

| Record name | 2-Iodo-6-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Iodo 6 Methyl 4 Nitroaniline

Regioselective Iodination Strategies for Aromatic Systems

The introduction of an iodine atom at a specific position on an aromatic ring is a critical step in the synthesis of many complex organic molecules. For substituted anilines like 2-methyl-4-nitroaniline (B30703), achieving the desired regioselectivity can be challenging due to the competing directing effects of the existing substituents. Several advanced methods have been developed to address this.

N-Iodosuccinimide (NIS)-Mediated Iodination in Substituted Anilines

N-Iodosuccinimide (NIS) is a versatile and efficient reagent for the electrophilic iodination of aromatic compounds, including anilines. commonorganicchemistry.comorganic-chemistry.org Its reactivity can be enhanced through the use of acid catalysts, which generate a more potent iodinating species. researchgate.net For activated aromatic systems, NIS provides a mild and effective method for introducing iodine. commonorganicchemistry.com

In the context of synthesizing 2-iodo-6-methyl-4-nitroaniline, the direct iodination of 2-methyl-4-nitroaniline would be the most straightforward approach. However, the directing effects of the amino, methyl, and nitro groups must be carefully considered. To circumvent potential issues with regioselectivity, a protection-deprotection strategy is often employed. The amino group of a precursor like 4-nitroaniline (B120555) can be protected, for example, as an acetanilide (B955). This protection moderates the activating effect of the amino group and directs the iodination to the desired position. Following the regioselective iodination of the protected intermediate, the protecting group is removed to yield the final product.

Several studies have highlighted the effectiveness of NIS in combination with various catalysts for the iodination of anilines and other activated arenes. organic-chemistry.orgorganic-chemistry.orgnih.govcore.ac.ukacs.org For instance, iron(III)-catalyzed iodination using NIS has been shown to be highly regioselective and efficient for a range of substrates, including those with strongly deactivating groups like 4-nitroaniline. core.ac.ukacs.org

Metal-Catalyzed Iodination Approaches (e.g., Silver(I)-Catalyzed)

Metal-catalyzed iodination presents another powerful strategy for the regioselective functionalization of aromatic systems. Silver(I) salts, in particular, have been extensively used to activate iodine, facilitating the formation of an electrophilic iodine species that can react with aromatic compounds. nih.govuky.edu The mechanism involves the formation of an insoluble silver iodide, which drives the generation of the reactive iodinating agent. nih.govuky.edu

The choice of silver salt and reaction conditions can influence the reactivity and regioselectivity of the iodination. nih.govuky.edunih.gov For example, a mild and rapid method for the iodination of arenes utilizes silver(I) triflimide as a catalyst for the activation of N-Iodosuccinimide. nih.govacs.org This method has proven effective for a variety of anisole, aniline (B41778), and acetanilide derivatives. nih.govacs.org The catalyst loading can be optimized, and the procedure is scalable for the synthesis of iodinated arenes. acs.org

The table below provides a comparative overview of different silver-based iodination reagents.

| Silver Salt Reagent | Substrate | Key Observation | Reference |

| Ag₂SO₄/I₂ | 3,5-dichloroaniline | Preferentially yielded the para-iodinated product. | nih.govuky.edunih.gov |

| AgSbF₆/I₂ | 3,5-dichlorophenol | Afforded the ortho-iodinated product in 82% yield. | nih.gov |

| AgBF₄/I₂ | 3,5-dichlorophenol | Showed high reactivity with complete conversion in 1 hour. | nih.gov |

| AgPF₆/I₂ | 3,5-dichlorophenol | Exhibited poor regioselectivity. | nih.gov |

| Ag(I) triflimide/NIS | Anisole, Aniline, Acetanilide derivatives | Mild, rapid, and general method for iodination. | nih.govacs.org |

Diazotization-Iodination Tandem Processes for Aryl Iodides

The diazotization of an aromatic amine followed by iodination, often referred to as a Sandmeyer-type reaction, is a classical and reliable method for the synthesis of aryl iodides. tpu.ruwikipedia.orgkashanu.ac.ir This process involves the conversion of the amino group into a diazonium salt, which is then displaced by an iodide ion. wikipedia.org

This method offers operational simplicity and often results in high regioselectivity and yield. A key advantage is that it avoids the isolation of potentially unstable diazonium intermediates. The reaction is typically carried out in two steps: diazotization using sodium nitrite (B80452) in a strong acid at low temperatures, followed by the addition of an iodide source like potassium iodide. tpu.ruthieme-connect.com

Recent advancements have focused on developing greener and more efficient protocols. These include using solid-supported reagents like silica (B1680970) sulfuric acid or biodegradable catalysts such as cellulose (B213188) sulfuric acid to facilitate the diazotization step under milder, often solvent-free, conditions. sid.irresearchgate.net These methods offer advantages such as shorter reaction times, mild reaction conditions, and the avoidance of hazardous acids and solvents. sid.ir

The table below compares different diazotization-iodination methods.

| Method | Starting Material | Key Reagents | Conditions | Reference |

| Classical Sandmeyer | Aromatic Amines | NaNO₂/H⁺, KI | Low Temperature | tpu.ruthieme-connect.com |

| Solid-Supported | Aromatic Amines | NaNO₂, Silica Sulfuric Acid, KI | Solvent-free, Room Temperature | researchgate.net |

| Biodegradable Catalyst | Aromatic Amines | Cellulose Sulfuric Acid, NaNO₂, KI | Solvent-free, Grinding | sid.ir |

| Ionic Liquid | Aromatic Amines | [H-NMP]HSO₄, NaNO₂, NaI | Solvent-free, Room Temperature | researchgate.netresearchgate.net |

Directed Nitration Reactions in Methyl-Substituted Aniline Precursors

An alternative synthetic route to this compound involves the nitration of a pre-iodinated precursor, such as 2-iodo-6-methylaniline (B1600956). This approach relies on the directing effects of the substituents already present on the aromatic ring to guide the incoming nitro group to the desired position.

Synthesis of 2-Methyl-4-nitroaniline as a Key Intermediate

The compound 2-methyl-4-nitroaniline is a crucial intermediate in various synthetic pathways, including the potential synthesis of this compound. The most common method for its preparation involves the nitration of o-toluidine (B26562). chemicalbook.comgoogle.comguidechem.com To control the reaction and prevent unwanted side products, the amino group of o-toluidine is typically protected, often by acetylation with acetic anhydride, to form an acetamide (B32628) derivative. chemicalbook.com

This acetamide intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The protecting group directs the incoming nitro group primarily to the para position relative to the amino group. Finally, the acetyl group is removed by hydrolysis, usually with sulfuric acid, to yield 2-methyl-4-nitroaniline. Industrial production often follows a similar, scaled-up version of this route.

Control of Regioselectivity in Electrophilic Nitration

The regiochemical outcome of electrophilic nitration is governed by the electronic and steric effects of the substituents on the aromatic ring. rsc.org The amino group (-NH₂) and the methyl group (-CH₃) are both activating, ortho-, para-directing groups. savemyexams.comchemguide.co.uklibretexts.org In contrast, the nitro group (-NO₂) is a deactivating, meta-directing group. savemyexams.comchemguide.co.uk

In a substrate like 2-methylaniline, the amino group is a stronger activating group than the methyl group. msu.edu However, to prevent over-oxidation and to control regioselectivity, the amino group is often converted to a less activating acetamido group (-NHCOCH₃). msu.edu In the nitration of 2-methylacetanilide, the directing effects of the acetamido and methyl groups must be considered. The acetamido group directs ortho and para, while the methyl group also directs ortho and para. The interplay of these directing effects, along with steric hindrance, determines the final product distribution. rsc.orgulisboa.pt For instance, in the nitration of N-(2-methylphenyl)acetamide, the major product is often 2-methyl-4-nitroaniline, indicating that the para position to the strongly activating acetamido group is favored. ulisboa.pt

The table below summarizes the directing effects of relevant functional groups.

| Functional Group | Activating/Deactivating | Directing Effect | Reference |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para | savemyexams.comlibretexts.orgmsu.edu |

| -CH₃ (Methyl) | Weakly Activating | Ortho, Para | savemyexams.comchemguide.co.uklibretexts.org |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | savemyexams.comchemguide.co.uk |

| -NHCOCH₃ (Acetamido) | Activating | Ortho, Para | msu.edu |

| -I (Iodo) | Weakly Deactivating | Ortho, Para | libretexts.org |

Development of Convergent and Divergent Synthetic Routes

Convergent and divergent strategies offer versatile pathways to this compound and its analogs. A convergent synthesis involves the separate preparation of key fragments of the target molecule, which are then combined in the final steps. In contrast, a divergent approach starts from a common intermediate that can be elaborated into a variety of related structures. core.ac.ukacs.org

For instance, a divergent synthesis could begin with a substituted aniline that undergoes a series of reactions to introduce the iodo, methyl, and nitro groups in different orders, allowing for the creation of a library of related compounds. acs.org A key intermediate in such a strategy could be 2-amino-4-methylaniline, which can then be subjected to various functionalization reactions.

Strategies for Methyl Group Introduction

One common approach involves starting with a precursor that already contains the methyl group, such as o-toluidine. google.com This starting material can then undergo subsequent reactions like nitration and iodination. For example, the nitration of N-acetyl-2-methylaniline primarily yields 2-methyl-4-nitroaniline because the acetyl group directs the electrophilic aromatic substitution to the para position. rsc.org

Alternatively, the methyl group can be introduced at a later stage of the synthesis through various methylation techniques. However, directing the methylation to the desired position in a polysubstituted benzene (B151609) ring can be challenging and may require the use of protecting groups or specific catalysts.

Sequential Functional Group Transformations

The synthesis of this compound inherently relies on a sequence of functional group transformations. The order of these transformations is crucial for achieving the desired isomer with high purity.

A common synthetic sequence involves the following steps:

Nitration: Introduction of the nitro group onto the aromatic ring. For example, the nitration of 2-iodo-6-methylaniline can be achieved using a mixed acid system of nitric acid and sulfuric acid at low temperatures (0–10 °C) to ensure high regioselectivity.

Iodination: Introduction of the iodine atom. This can be accomplished through various methods, including diazotization of an amino group followed by a Sandmeyer-type reaction with an iodide source like potassium iodide (KI). rsc.org Another effective method is the direct iodination of an activated aromatic ring using reagents like N-iodosuccinimide (NIS).

Reduction/Protection/Deprotection: The amino group may need to be protected during certain reaction steps to prevent unwanted side reactions. For instance, anilines are often acylated before nitration to control the regioselectivity and reduce the oxidizing effect of nitric acid. google.com The protecting group is then removed in a subsequent step.

A modern and efficient approach is a one-pot diazotization-iodination tandem process starting from 2-amino-6-methyl-4-nitrobenzene. This method avoids the isolation of the often-unstable diazonium salt intermediate. rsc.org

Process Optimization and Scale-Up Considerations

Optimizing the synthesis of this compound for industrial production involves balancing cost, yield, purity, and safety. Key considerations include:

Raw Material Availability and Cost: The choice between starting with an iodinated aniline or a nitroaniline often depends on the commercial availability and price of these precursors.

Reaction Conditions: Optimizing parameters such as temperature, reaction time, and catalyst loading is crucial for maximizing yield and minimizing byproducts. For example, in the iodination of 4-nitroaniline using NIS, it was found that the catalyst loading of silver(I) triflimide could be lowered for gram-scale synthesis without significantly impacting the high yield. acs.org

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization or chromatography, is essential for obtaining the final product with the required purity.

| Method | Starting Material | Key Reagents | Conditions | Advantages | Challenges |

| Nitration of 2-iodo-6-methylaniline | 2-Iodo-6-methylaniline | HNO₃, H₂SO₄ | 0–10 °C, strong acid medium | High regioselectivity. | Harsh acidic conditions, careful temperature control needed. |

| Iodination of 6-methyl-4-nitroaniline | 6-Methyl-4-nitroaniline | I₂, AgOAc | Mild heating, polar solvent | Milder conditions. | Potential for diiodination. |

| One-pot diazotization-iodination | 2-Amino-6-methyl-4-nitrobenzene | NaNO₂, HCl, KI | 0–20 °C, aqueous/organic mixture | Operational simplicity, mild conditions, high yield. | Requires careful control of temperature and reagent addition. |

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the sustainability of the process. Key areas of focus include:

Mechanistic Investigations of 2 Iodo 6 Methyl 4 Nitroaniline Reactivity

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. chemistrytalk.org The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are profoundly influenced by the nature of the substituents already present. minia.edu.egyoutube.com

Electronic and Steric Directing Effects of Substituents (Amino, Nitro, Iodo, Methyl)

Each substituent on the 2-Iodo-6-methyl-4-nitroaniline ring exerts a characteristic activating or deactivating effect, as well as a directing effect, on the aromatic system. These effects are a combination of inductive and resonance contributions.

Amino Group (-NH2): The amino group is a powerful activating group and a strong ortho, para-director. scispace.com Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through resonance (+R effect). This significantly increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com

Nitro Group (-NO2): In contrast, the nitro group is a strong deactivating group and a meta-director. scispace.com It withdraws electron density from the ring through both the inductive effect (-I) of the electronegative nitrogen and oxygen atoms and the resonance effect (-R). This withdrawal of electron density makes the ring less nucleophilic and slows down the rate of EAS reactions. minia.edu.eg

Iodo Group (-I): Halogens like iodine present a unique case. The iodo group is deactivating due to its electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated into the ring via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com Consequently, iodine is classified as an ortho, para-directing deactivator. libretexts.org

Methyl Group (-CH3): The methyl group is a weakly activating group and an ortho, para-director. libretexts.org It donates electron density primarily through an inductive effect (+I) and hyperconjugation, which helps stabilize the positively charged intermediate (sigma complex) formed during EAS. libretexts.org

Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect | Primary Electronic Influence |

|---|---|---|---|

| Amino (-NH2) | Strongly Activating | Ortho, Para | +R (Resonance Donation) |

| Nitro (-NO2) | Strongly Deactivating | Meta | -R (Resonance Withdrawal), -I (Inductive Withdrawal) |

| Iodo (-I) | Weakly Deactivating | Ortho, Para | -I (Inductive Withdrawal), +R (Resonance Donation) |

| Methyl (-CH3) | Weakly Activating | Ortho, Para | +I (Inductive Donation), Hyperconjugation |

Regiochemical Control and Substituent Orientation

The aromatic ring has two unsubstituted positions available for attack: C3 and C5.

Directing Influences:

The amino group at C1 is the most potent activating group. It strongly directs ortho (C2, C6) and para (C4). However, all these positions are already substituted.

The methyl group at C6 is the next strongest activating group. It directs ortho (C5) and para (C3).

The iodo group at C2 is a deactivating ortho, para-director, pointing towards C3 (para) and C6 (ortho, occupied).

The nitro group at C4 is a strong deactivating meta-director, pointing towards C3 and C5.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly valued substrates for these transformations due to the relatively low C-I bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) with Aryl Iodides

Palladium catalysis is a cornerstone of modern organic synthesis for C-C bond formation. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. nih.gov The reaction is highly versatile and tolerant of a wide range of functional groups. For this compound, a Suzuki-Miyaura coupling would proceed via a catalytic cycle involving:

Oxidative addition of the aryl iodide to a Pd(0) complex.

Transmetalation of the aryl group from the boronic acid to the palladium center.

Reductive elimination to form the new biaryl product and regenerate the Pd(0) catalyst. Aryl iodides are the most reactive halides for this coupling, often enabling the reaction to proceed under mild conditions with high efficiency. acs.orgacs.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org The mechanism generally involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. rsc.org The reaction shows a high degree of stereoselectivity, typically favoring the trans isomer. The reactivity of the aryl halide in the Heck reaction follows the order I > Br > Cl, making this compound an excellent substrate. mdpi.comresearchgate.net

Table 2: Representative Palladium-Catalyzed Reactions with Aryl Iodides

| Reaction | Aryl Iodide Substrate | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | Pd(PPh3)4, K2CO3, Toluene/H2O | 4-Methoxybiphenyl |

| Suzuki-Miyaura | DNA-conjugated Aryl Iodide | (Hetero)aryl boronic acids | Na2PdCl4/sSPhos, 37°C, H2O/ACN | DNA-conjugated Biaryl |

| Heck | Iodobenzene | Styrene | Pd(OAc)2, KOAc, DMF, 120°C | Stilbene |

| Heck | Aryl Iodide | n-Butyl acrylate | Pd(OAc)2, P(o-tol)3, Et3N | Butyl cinnamate derivative |

Copper-Mediated Ullmann-type Coupling

The Ullmann reaction is a classic copper-catalyzed method for the formation of C-C, C-O, C-N, and C-S bonds from aryl halides. organic-chemistry.orgbyjus.com

Mechanism: The traditional Ullmann reaction for biaryl synthesis involves the reaction of an aryl halide with a stoichiometric amount of copper metal at high temperatures. byjus.com Modern "Ullmann-type" reactions are catalytic and proceed under milder conditions, often employing copper(I) salts and ligands. researchgate.net The mechanism is complex and can vary, but a common proposal involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. rug.nlnih.gov Other proposed mechanisms include single electron transfer (SET) pathways. researchgate.net

Substrate Reactivity: Aryl iodides are the most reactive substrates for Ullmann couplings, followed by aryl bromides and chlorides. wikipedia.org The reaction is often facilitated by the presence of electron-withdrawing groups on the aryl halide. wikipedia.org This makes this compound a suitable candidate for Ullmann-type reactions, such as coupling with phenols (to form diaryl ethers), amines (the Goldberg reaction), or thiols (to form diaryl thioethers). organic-chemistry.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org The viability of this reaction is highly dependent on the electronic properties of the ring and the relative positions of the substituents. chemistrysteps.com

The SNAr mechanism proceeds via a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step as it disrupts the ring's aromaticity. uomustansiriyah.edu.iq

Elimination: The leaving group departs, restoring the aromaticity of the ring.

For the SNAr mechanism to be favorable, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group. byjus.com Crucially, this activation is most effective when the EWG is positioned ortho or para to the leaving group. chemistrysteps.comuomustansiriyah.edu.iq In these positions, the EWG can directly delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate and lowering the activation energy of the reaction. libretexts.orgpearson.com

In the case of this compound, the leaving group is iodide at the C2 position. The powerful electron-withdrawing nitro group is located at the C4 position, which is meta to the leaving group. A group in the meta position cannot stabilize the anionic intermediate via resonance. byjus.comlibretexts.org While some inductive stabilization is present, it is significantly less effective than resonance stabilization. Furthermore, the presence of electron-donating groups like amino and methyl further disfavors nucleophilic attack by increasing the electron density of the ring.

Therefore, nucleophilic aromatic substitution to displace the iodide in this compound is considered mechanistically unfavorable under standard SNAr conditions. masterorganicchemistry.com The inability of the meta-positioned nitro group to stabilize the Meisenheimer intermediate presents a high energetic barrier for the reaction. libretexts.org

Functional Group Interconversions and Derivatization Reactions

The strategic placement of the amino, iodo, methyl, and nitro groups on the aniline (B41778) ring makes this compound a versatile intermediate for organic synthesis. The reactivity of each functional group can be selectively exploited to create a variety of derivatives. This section explores the key transformations involving the nitro and amino functionalities.

The conversion of the nitro group in this compound to a primary amine is a pivotal transformation, yielding 3-iodo-5-methyl-benzene-1,4-diamine. This reaction opens up pathways to novel heterocyclic compounds and other complex molecules. The reduction of aromatic nitro compounds is a well-established process in organic chemistry, and several methods can be effectively applied. researchgate.net

Commonly employed methods include catalytic hydrogenation and chemical reduction using metals in acidic media. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a highly efficient method. mt.com This process typically involves reacting the substrate with hydrogen gas under pressure, often in a solvent like ethanol (B145695) or ethyl acetate. While generally effective, catalytic hydrogenation can sometimes lead to the reduction of other functional groups, such as dehalogenation of the C-I bond, if reaction conditions are not carefully controlled. mt.commt.com

Chemical reduction offers an alternative route with different chemoselectivity. A classic and reliable method is the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). For instance, the related compound 2-iodo-4-nitroaniline (B1222051) is reduced to 2-iodo-p-phenylenediamine using tin(II) chloride dihydrate in concentrated HCl. Another approach involves the indirect electrochemical reduction of p-nitroaniline to p-phenylenediamine at a Ti/TiO2 electrode in a sulfuric acid medium. researchgate.net Iron powder in the presence of an acid like acetic acid or hydrochloric acid is a cost-effective and common industrial method for nitro group reduction. researchgate.net

The choice of reducing agent is crucial for achieving high yields and selectivity, especially given the presence of the reactive iodine substituent. The following table summarizes various reagents and conditions applicable to the reduction of the nitro group in substituted nitroanilines.

| Reagent/Catalyst | Solvent/Medium | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Methanol, or Ethyl Acetate | Room temperature to 50°C, 1-5 atm H₂ | Highly efficient, but risk of dehalogenation. |

| SnCl₂·2H₂O | Concentrated HCl, Ethanol | Reflux or elevated temperature | Good for laboratory scale; tolerates halogens well. |

| Fe, HCl or CH₃COOH | Water, Ethanol | Reflux | Cost-effective, widely used in industry. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Methanol | Room temperature to reflux | Mild conditions, often used for sensitive substrates. |

| Ti/TiO₂ Electrode | Aqueous H₂SO₄ | Galvanostatic electrolysis | Indirect electrochemical reduction. researchgate.net |

The amino group of this compound is a key site for derivatization, allowing for the modulation of the compound's electronic and steric properties. Acylation and alkylation are two of the most fundamental modifications.

Acylation: Acylation, typically acetylation, of the amino group is a common strategy in the synthesis of substituted anilines. This transformation converts the primary amine into a less reactive acetamido group (-NHCOCH₃). The primary purpose of this protection is to decrease the activating effect of the amino group and to provide steric hindrance at the ortho positions, thereby controlling the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution. slideshare.netmagritek.com

For this compound, acylation could be performed by reacting it with acetic anhydride or acetyl chloride, often in the presence of a base or under acidic conditions. For example, acylation of nitroaniline compounds can be achieved using acetic anhydride in the presence of sodium hydride in a solvent like tetrahydrofuran. google.com The resulting N-(2-iodo-6-methyl-4-nitrophenyl)acetamide would exhibit different reactivity compared to the parent aniline. The acetamido group is a weaker ortho, para-director than the amino group, which could be exploited in further synthetic steps. The protective acetyl group can later be removed via acidic or basic hydrolysis to regenerate the amine.

Alkylation: Alkylation of the amino group introduces alkyl substituents, leading to secondary or tertiary amines. This modification can significantly alter the electronic properties of the nitrogen atom and the steric environment around it. While direct alkylation of anilines with alkyl halides can be challenging due to the potential for over-alkylation, various methods have been developed to control this process. Nickel-catalyzed C-alkylation of nitroalkanes with unactivated alkyl iodides has been reported, demonstrating advances in forming C-C bonds adjacent to nitro groups, though this applies to the carbon framework rather than direct N-alkylation. nih.gov For N-alkylation, reductive amination or specialized catalytic systems are often employed. The synthesis of N-substituted nitroaniline derivatives is important for creating a range of functional materials and biologically active molecules.

Kinetic and Thermodynamic Analysis of Reaction Pathways

The reactivity of this compound in chemical transformations is governed by the interplay of the electronic and steric effects of its substituents. A kinetic and thermodynamic analysis of its reaction pathways provides insight into reaction rates and feasibility. The Hammett equation is a valuable tool for quantifying the influence of substituents on the reactivity of aromatic compounds. scispace.com

The equation is given by: log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. It reflects the electronic effect of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent. It indicates the sensitivity of the reaction to substituent effects.

-NO₂ (nitro): A strongly electron-withdrawing group due to both inductive (-I) and resonance (-M) effects. It has a large positive σ value.

-CH₃ (methyl): An electron-donating group through inductive (+I) and hyperconjugation effects. It has a negative σ value.

The following table presents the Hammett constants for these substituents.

| Substituent | σ (meta) | σ (para) | Electronic Effect |

|---|---|---|---|

| -NO₂ | +0.710 | +0.778 | Strongly Electron-Withdrawing |

| -I | +0.353 | +0.276 | Electron-Withdrawing (Inductive) |

| -CH₃ | -0.069 | -0.170 | Electron-Donating |

Data sourced from multiple references. wikipedia.orgviu.caresearchgate.net

In reactions where a positive charge develops in the transition state (negative ρ value), electron-donating groups (like -CH₃) accelerate the reaction, while electron-withdrawing groups (-I, -NO₂) decelerate it. Conversely, for reactions where a negative charge develops (positive ρ value), the opposite is true. wikipedia.org For electrophilic aromatic substitution on the aniline ring, the strong electron-withdrawing effect of the para-nitro group significantly deactivates the ring, making such reactions challenging.

Thermodynamic parameters, including the enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG), provide deeper insight into the reaction mechanism. For example, in studies of the oxidative coupling of aniline derivatives, these parameters have been determined. researchgate.net A positive ΔH indicates an endothermic process, while the sign of ΔS* provides information about the degree of order in the transition state compared to the reactants. A large negative ΔS* often suggests an associative mechanism where the transition state is more ordered. orientjchem.org

The following table shows representative thermodynamic activation parameters for a related reaction involving substituted anilines, illustrating the typical range of these values.

| Parameter | Typical Value Range for Aniline Reactions (kJ/mol) | Interpretation |

|---|---|---|

| ΔH* (Enthalpy of Activation) | +4 to +7 | Indicates an endothermic activation process; energy barrier to be overcome. |

| ΔS* (Entropy of Activation) | -0.24 to -0.26 (kJ/mol·K) | Negative value suggests a more ordered transition state (associative mechanism). |

| ΔG* (Gibbs Free Energy of Activation) | +79 to +82 | Overall energy barrier of the reaction; indicates spontaneity (non-spontaneous for these values). |

Data derived from a kinetic and thermodynamic study on the oxidative coupling of aniline. researchgate.net

These kinetic and thermodynamic principles are essential for predicting the reactivity of this compound and for optimizing reaction conditions to achieve desired synthetic outcomes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Iodo-6-methyl-4-nitroaniline is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The aromatic region would likely display two signals corresponding to the protons at the C3 and C5 positions. Due to the anisotropic and electronic effects of the surrounding iodo, nitro, and amino groups, these protons would appear as singlets or very narrowly coupled doublets. The strong electron-withdrawing nature of the nitro group at the C4 position would significantly deshield the adjacent proton at C3 and C5. The amine (-NH₂) protons would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The methyl (-CH₃) group protons would present as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for each of the six carbon atoms in the aromatic ring and one for the methyl carbon. The chemical shifts of the aromatic carbons are heavily influenced by the attached functional groups. The carbon atom bearing the nitro group (C4) would be significantly deshielded, appearing at a high chemical shift. Conversely, the carbon attached to the amino group (C1) would be shielded. The carbons bearing the iodo (C2) and methyl (C6) groups would also have characteristic chemical shifts influenced by halogen and alkyl substituent effects.

Expected ¹H and ¹³C NMR Data (Illustrative) This table is a hypothetical representation based on known substituent effects and is not based on experimental data.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.2 - 2.5 | ~17 - 25 |

| -NH₂ | Variable (broad s) | - |

| Ar-H (C3, C5) | ~7.5 - 8.5 | ~115 - 130 |

| C1-NH₂ | - | ~145 - 155 |

| C2-I | - | ~90 - 100 |

| C4-NO₂ | - | ~140 - 150 |

| C6-CH₃ | - | ~125 - 135 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. For this specific molecule, significant correlations in the aromatic region are not expected due to the substitution pattern, but it would confirm the absence of vicinal or meta couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals (C3-H3 and C5-H5) and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the substitution pattern. For instance, correlations would be expected from the methyl protons to the C1, C5, and C6 carbons, and from the aromatic protons to neighboring quaternary carbons.

Vibrational Spectroscopy

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) would produce strong, characteristic bands around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ range. The C-N and C-I stretching vibrations would be found in the fingerprint region at lower wavenumbers.

Expected FTIR Band Assignments (Illustrative) This table is a hypothetical representation and is not based on experimental data.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Methyl (-CH₃) |

| 1500 - 1560 | Asymmetric N=O Stretch | Nitro (-NO₂) |

| 1400 - 1600 | C=C Stretch | Aromatic Ring |

| 1300 - 1360 | Symmetric N=O Stretch | Nitro (-NO₂) |

| 1250 - 1350 | C-N Stretch | Aryl Amine |

| 500 - 600 | C-I Stretch | Iodo Group |

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy, a complementary technique to FTIR, would provide further insight into the molecular structure. The symmetric vibrations of the nitro group, which are often strong and sharp in Raman spectra, would be a prominent feature. The aromatic ring vibrations, particularly the ring breathing mode, would also be easily identifiable. The C-I bond, being highly polarizable, is expected to give a strong Raman signal at low frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to show strong absorption bands in the UV and visible regions. The presence of the nitro group and the amino group on the benzene (B151609) ring creates a "push-pull" system, which facilitates intramolecular charge transfer (ICT) upon electronic excitation. This ICT character typically results in a strong absorption band at a longer wavelength (a bathochromic or red shift) compared to aniline (B41778) or nitrobenzene (B124822) alone. The exact position of the maximum absorbance (λ_max) would be influenced by the electronic effects of the iodo and methyl substituents, as well as the polarity of the solvent used for the measurement.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₇H₇IN₂O₂), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the unambiguous confirmation of its molecular formula.

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•). The subsequent fragmentation is likely to be driven by the presence of the iodo, methyl, and nitro functional groups. Key fragmentation steps would likely involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂), the cleavage of the C-I bond, and the loss of the methyl radical (•CH₃).

Predicted Fragmentation Pattern:

A probable sequence of fragmentation events for this compound is outlined below:

Molecular Ion Formation: C₇H₇IN₂O₂ + e⁻ → [C₇H₇IN₂O₂]⁺• (M⁺•)

Loss of Nitro Group: [C₇H₇IN₂O₂]⁺• → [C₇H₇IN]⁺• + NO₂

Loss of Iodine Atom: [C₇H₇IN₂O₂]⁺• → [C₇H₇N₂O₂]⁺ + I•

Loss of Methyl Radical: [C₇H₇IN₂O₂]⁺• → [C₆H₄IN₂O₂]⁺ + •CH₃

Interactive Data Table: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments

| Fragment Ion | Proposed Structure | Predicted m/z |

| [C₇H₇IN₂O₂]⁺• | Molecular Ion | 277.96 |

| [C₇H₇IN]⁺• | 231.97 | |

| [C₇H₇N₂O₂]⁺ | 151.05 | |

| [C₆H₄IN₂O₂]⁺ | 262.94 | |

| [C₆H₄IN]⁺• | 216.95 |

Note: The predicted m/z values are based on the monoisotopic masses of the constituent elements.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While specific XPS data for this compound is not available in the reviewed literature, the expected elemental composition and chemical states can be inferred from its molecular structure.

An XPS survey scan of this compound would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Iodine (I). High-resolution scans of the individual elemental regions would provide more detailed information about the chemical environment of each element.

Expected XPS Analysis:

C 1s Spectrum: The high-resolution C 1s spectrum would be expected to be complex due to the different chemical environments of the carbon atoms in the aromatic ring and the methyl group. Deconvolution of this peak would likely reveal components corresponding to C-C/C-H in the aromatic ring and the methyl group, C-N, and C-I bonds.

N 1s Spectrum: The N 1s spectrum would be expected to show two distinct peaks corresponding to the two different nitrogen environments: the amine group (-NH₂) and the nitro group (-NO₂). The binding energy for the nitrogen in the nitro group would be higher than that of the amine group due to the higher oxidation state.

O 1s Spectrum: The O 1s spectrum would be expected to show a single major peak corresponding to the two oxygen atoms in the nitro group.

I 3d Spectrum: The I 3d spectrum would be expected to show a doublet (I 3d₅/₂ and I 3d₃/₂) characteristic of iodine covalently bonded to a carbon atom.

Interactive Data Table: Predicted Core Level Binding Energies

| Element | Core Level | Predicted Binding Energy (eV) | Chemical Group |

| Carbon | C 1s | ~284.8 | C-C, C-H |

| ~286.0 | C-N | ||

| ~285.5 | C-I | ||

| Nitrogen | N 1s | ~400.0 | -NH₂ |

| ~406.0 | -NO₂ | ||

| Oxygen | O 1s | ~533.0 | -NO₂ |

| Iodine | I 3d₅/₂ | ~619.0 | C-I |

| I 3d₃/₂ | ~630.5 | C-I |

Note: These are approximate binding energy values and can vary depending on the specific chemical environment and instrument calibration.

Solid State Chemistry and Crystallographic Analysis of 2 Iodo 6 Methyl 4 Nitroaniline

Single-Crystal X-ray Diffraction Studies

Following extensive searches of publicly available scientific databases and literature, no single-crystal X-ray diffraction data for the specific compound 2-Iodo-6-methyl-4-nitroaniline has been found. While crystallographic studies have been conducted on closely related isomers and analogous compounds, this specific molecule does not appear to have been analyzed and its structural data deposited in resources such as the Cambridge Structural Database (CSD) or reported in major crystallographic journals.

Determination of Molecular Conformation and Geometric Parameters

Without experimental single-crystal X-ray diffraction data, the precise molecular conformation and geometric parameters (bond lengths, bond angles, and torsion angles) of this compound in the solid state cannot be reported.

Elucidation of Intermolecular Interactions: Hydrogen Bonding Networks (N—H⋯O, C—H⋯O, N—H⋯Br)

A definitive analysis of the hydrogen bonding networks in crystalline this compound is not possible without crystallographic data. Such an analysis would typically involve the identification of hydrogen bond donors (such as the amine N-H groups and aromatic/methyl C-H groups) and acceptors (the oxygen atoms of the nitro group) and the measurement of their geometric parameters to confirm the presence and strength of these interactions.

Characterization of Halogen Bonding (Iodo–Nitro Interactions)

The existence and nature of halogen bonding, specifically iodo–nitro interactions, in the crystal structure of this compound cannot be confirmed or characterized. This would require the determination of the I⋯O intermolecular distances and the C—I⋯O angles from single-crystal X-ray diffraction data to ascertain if they fall within the established criteria for halogen bonds.

Analysis of Aromatic π–π Stacking Interactions in Crystal Packing

An analysis of aromatic π–π stacking interactions is contingent on knowing the crystal packing arrangement from X-ray diffraction studies. Parameters such as the centroid-to-centroid distance between aromatic rings and the slip angle would need to be calculated to describe the nature and extent of any such interactions. As this information is not available, a discussion of π–π stacking in this compound cannot be provided.

Polymorphism and Crystal Engineering

Identification and Characterization of Different Polymorphic Forms

There are no reports in the surveyed scientific literature of polymorphism for this compound. The identification and characterization of different polymorphic forms would necessitate crystallizing the compound under various conditions and analyzing the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction. As no such studies have been published, no polymorphic forms have been identified or characterized.

Research Findings on the Solid-State Chemistry of this compound Remain Undocumented in Publicly Available Literature

A comprehensive review of published scientific literature reveals a lack of specific research data on the solid-state chemistry and crystallographic analysis of the chemical compound this compound.

Despite targeted searches for information pertaining to its polymorphic transformations, intermolecular interactions, and supramolecular assembly, no dedicated studies detailing the specific crystalline structure or solid-state behavior of this compound could be identified. The instructions to generate an article based on a detailed outline concerning its solvent-mediated polymorphic transformations, the influence of intermolecular forces on its crystal lattice, and its supramolecular self-organization cannot be fulfilled with scientific accuracy.

While research exists for structurally related nitroaniline compounds, these findings are specific to their unique molecular structures and cannot be extrapolated to accurately describe this compound. For instance, studies on analogous molecules like 2-Iodo-4-nitroaniline (B1222051) and 2-Iodo-6-methoxy-4-nitroaniline have explored concepts such as polymorphism and the formation of tripartite ribbons through hydrogen bonding and iodo-nitro interactions. However, the presence and position of the methyl group in this compound would significantly influence its electronic and steric properties, leading to distinct intermolecular interactions and crystal packing, rendering direct comparisons speculative.

Therefore, the following sections of the requested article outline remain unaddressed due to the absence of specific experimental data for this compound:

Supramolecular Assembly and Self-Organization in the Solid State

Rational Design of Supramolecular Architectures

Without crystallographic data and experimental observations, any discussion on these topics would be hypothetical and would not meet the required standards of scientific accuracy. Further empirical research, including single-crystal X-ray diffraction analysis and crystallization studies under various solvent conditions, is necessary to elucidate the solid-state characteristics of this compound.

Computational Chemistry and Theoretical Insights into 2 Iodo 6 Methyl 4 Nitroaniline

Density Functional Theory (DFT) Calculations

No specific DFT calculation results have been published for 2-Iodo-6-methyl-4-nitroaniline. DFT is a common method used to investigate the properties of molecules in this class, often employing functionals like B3LYP to balance accuracy and computational cost.

Geometry Optimization and Electronic Structure Elucidation

There are no published optimized geometries or detailed electronic structure analyses for this compound. Such a study would typically involve energy minimization to find the most stable three-dimensional conformation of the molecule and analyze the distribution of electrons.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or visualizations of their distributions for this compound, are not available in the literature. This analysis is crucial for understanding a molecule's chemical reactivity and electronic properties.

Prediction and Assignment of Vibrational Frequencies

A theoretical prediction and assignment of the vibrational frequencies (e.g., for IR and Raman spectroscopy) for this compound have not been reported. While methodologies for such predictions exist and have been applied to similar compounds, the specific data for the title compound is unavailable.

Quantum Chemical Descriptors and Reactivity Indices

There is no published data on the quantum chemical descriptors and reactivity indices (such as electronegativity, chemical hardness, and electrophilicity index) for this compound.

Calculation of Intermolecular Interaction Energies

While studies on related molecules like 2-iodo-4-nitroaniline (B1222051) have investigated intermolecular forces such as hydrogen bonds and halogen bonds, specific calculations of these interaction energies for this compound are not documented. nih.gov The interplay of the amino, nitro, iodo, and methyl groups would be expected to create a complex network of intermolecular interactions.

Topological Analysis of Electron Density (e.g., AIM Theory)

A topological analysis of the electron density, using methods like the Quantum Theory of Atoms in Molecules (AIM), has not been reported for this compound. This type of analysis would provide deep insights into the nature of the chemical bonds and non-covalent interactions within the molecule and its crystal structure.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the molecular dynamics (MD) simulations of this compound. While computational studies, such as Density Functional Theory (DFT) calculations, have been performed on structurally related nitroaniline derivatives to investigate properties like crystal structure, intermolecular interactions, and rotational energy barriers of substituent groups, specific research detailing the conformational landscapes and dynamic behavior of this compound through MD simulations is not publicly available at this time.

Molecular dynamics simulations are a powerful computational method used to simulate the time-dependent behavior of a molecular system, providing detailed information on the conformational flexibility and dynamics. For a molecule like this compound, MD simulations could offer significant insights into several key areas:

Conformational Landscapes: By simulating the molecule's movement over time, MD can map out the accessible conformations and their relative energies. This would be particularly insightful for understanding the rotational freedom of the nitro (-NO₂), amino (-NH₂), and methyl (-CH₃) groups, and how their orientations are influenced by steric hindrance and intramolecular interactions, such as potential hydrogen bonding or halogen bonding.

Solvent Effects: MD simulations can explicitly model the surrounding solvent molecules, allowing for a detailed analysis of how the solvent influences the conformational preferences and dynamics of this compound. This would be crucial for understanding its behavior in different chemical environments.

Dynamic Properties: Time-correlation functions derived from MD trajectories can be used to calculate various dynamic properties, such as the timescales of conformational transitions and the vibrational spectra of the molecule, which could be compared with experimental spectroscopic data.

To conduct a meaningful MD simulation of this compound, the development of an accurate force field is a critical prerequisite. A force field is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. These parameters are typically derived from quantum mechanical calculations or experimental data. For a novel or less-studied molecule like this compound, a specific force field would likely need to be developed and validated to ensure the accuracy of the simulation results.

Given the lack of published MD simulation data, the following tables are presented as a hypothetical framework for what such a study might report. The values within are for illustrative purposes only and are not based on actual simulation results for this compound.

Table 1: Hypothetical Simulation Parameters for MD Studies of this compound

| Parameter | Value |

| Force Field | General Amber Force Field (GAFF2) with custom parameters for the iodo-nitro-aromatic moiety |

| Solvent Model | TIP3P Water |

| System Size | 1 molecule of this compound in a cubic box of ~4000 water molecules |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 500 ns |

| Ensemble | NPT (Isothermal-isobaric) |

Table 2: Hypothetical Key Dihedral Angles and Their Predominant Conformations

| Dihedral Angle | Atom Definition | Predominant Angle (degrees) |

| τ₁ (Amino Group) | C5-C6-N1-H1 | 0 ± 20 |

| τ₂ (Nitro Group) | C3-C4-N2-O1 | 30 ± 15 |

| τ₃ (Methyl Group) | C1-C2-C7-H7 | 60, 180, 300 (freely rotating) |

Advanced Applications in Medicinal and Material Sciences Research Oriented

Research into Pharmaceutical Intermediate Development and Drug Discovery

In the realm of pharmaceutical research, substituted anilines are crucial scaffolds for the synthesis of therapeutic agents. The unique combination of functional groups in 2-Iodo-6-methyl-4-nitroaniline provides multiple reactive sites, allowing for its use in the development of novel bioactive compounds.

The structure of this compound makes it a versatile precursor for synthesizing intricate molecular architectures. Each functional group can be selectively targeted for chemical modification:

The iodo group is an excellent leaving group, making it a prime site for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions like the Suzuki or Heck couplings. This allows for the attachment of a wide variety of organic fragments.

The amino group can be acylated, alkylated, or used as a nucleophile in the construction of heterocyclic rings, which are common features in many drug molecules.

The nitro group can be reduced to a second amino group, transforming the molecule into a diamine. This resulting diamine can then serve as a precursor for building complex heterocyclic systems or for introducing another point of diversity in a molecule.

This multifunctionality allows for a stepwise and controlled synthesis, building molecular complexity from a relatively simple starting block.

The development of small-molecule kinase inhibitors is a major focus of modern anticancer drug discovery. ed.ac.uk Many clinically approved kinase inhibitors feature an aniline (B41778) or substituted aniline core, which often serves to anchor the molecule within the ATP-binding site of the target kinase. ed.ac.uk The amino group on the aniline ring is frequently involved in forming critical hydrogen bonds with the hinge region of the kinase. nih.gov

While specific studies detailing the use of this compound in the synthesis of kinase inhibitors are not prominent in publicly available research, its structural motifs suggest potential applicability. For instance, the iodo-substituted aromatic core is a feature found in some advanced therapeutic candidates, and the aniline scaffold is fundamental to many inhibitor designs. nih.gov Researchers could potentially utilize this compound as a starting fragment in the synthesis of novel kinase inhibitors, leveraging the iodo- and amino- groups for further chemical elaboration to achieve desired potency and selectivity.

Aromatic nitro compounds and their derivatives have a long history of being investigated for antimicrobial activity. zioc.ru The nitro group is often a key pharmacophore, capable of being reduced within microbial cells to form reactive nitrogen species that can damage cellular components like DNA and proteins. While specific research on the antimicrobial properties of this compound is limited, derivatives of related nitroanilines have been synthesized and evaluated for such activities. The potential for this compound to serve as a precursor for novel antimicrobial agents exists, though dedicated studies are required to establish its efficacy and mechanism of action.

Contribution to Organic Material Science and Functional Materials

Beyond medicinal chemistry, the reactive nature of this compound makes it a candidate for applications in material science, where precisely functionalized molecules are required to achieve specific physical and chemical properties.

Nitroanilines are foundational intermediates in the synthesis of azo dyes. researchgate.net The synthesis process typically involves the diazotization of the primary aromatic amine (the amino group on the nitroaniline) to form a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (a coupling agent) to form the characteristic azo linkage (-N=N-), which is a powerful chromophore responsible for the color of the dye. unb.ca

The substituents on both the diazonium salt precursor and the coupling partner influence the final color and properties (like lightfastness and solubility) of the dye. The presence of the nitro group, a strong electron-withdrawing group, and the iodo and methyl groups on this compound would be expected to modulate the electronic properties of the resulting diazonium salt, thereby influencing the color of any derived azo dyes. While related compounds like 4-nitroaniline (B120555) are widely used for this purpose, this compound offers a unique substitution pattern for creating specialty dyes. researchgate.netijirset.com

As a multifunctional intermediate, this compound can be used to produce a range of specialty chemicals. The ability to selectively react at the iodo, amino, or nitro positions allows for the creation of tailored molecules for specific applications. For example, its derivatives could be investigated for use in polymers, agrochemicals, or as components in materials with specific optical or electronic properties. The strategic placement of its functional groups provides a chemical platform for generating diverse and complex molecular targets.

Table 2: Potential Synthetic Transformations of this compound Functional Groups

| Functional Group | Potential Reaction Type | Reagents / Conditions | Potential Product Type |

| Iodo (-I) | Suzuki Coupling | R-B(OH)2, Pd catalyst, Base | Aryl-substituted derivative |

| Iodo (-I) | Heck Coupling | Alkene, Pd catalyst, Base | Alkene-substituted derivative |

| Amino (-NH2) | Diazotization | NaNO2, HCl | Diazonium salt (for dyes) |

| Amino (-NH2) | Acylation | Acyl chloride, Base | Amide derivative |

| Nitro (-NO2) | Reduction | Fe/HCl or H2, Pd/C | Amino derivative (diamine) |

Potential in Non-Linear Optical (NLO) Materials

The field of non-linear optics (NLO) is reliant on materials that can alter the properties of light, a characteristic that is fundamental to technologies like frequency conversion and electro-optical modulation. Organic molecules, particularly those with a "push-pull" electronic structure, have garnered significant attention for their NLO potential. rasayanjournal.co.injchps.com This structure typically involves an electron-donating group and an electron-accepting group at opposite ends of a π-conjugated system, which facilitates intramolecular charge transfer (ICT) and enhances the material's second-order NLO response. jchps.comresearchgate.net

Nitroaniline derivatives are classic examples of such push-pull systems, with the amino group (-NH2) acting as the donor and the nitro group (-NO2) as the acceptor. rasayanjournal.co.in The specific arrangement of these groups on the aromatic ring, along with other substituents, significantly influences the molecule's hyperpolarizability (β), a measure of its NLO efficiency. rasayanjournal.co.inresearchgate.net For instance, 2-methyl-4-nitroaniline (B30703) (MNA) is a well-studied NLO material. researchgate.net

While direct experimental data on the NLO properties of this compound is not extensively available, its structural features suggest a strong potential for NLO applications. The core 4-nitroaniline structure provides the essential push-pull mechanism. The introduction of a methyl group and an iodine atom at the ortho positions relative to the amino group can be expected to modulate the NLO properties in several ways:

Electronic Effects: The methyl group is weakly electron-donating, which could slightly enhance the donor strength of the amino group. The iodine atom, being a halogen, has a dual electronic effect: it is inductively electron-withdrawing but can also donate electron density through resonance. These combined effects can alter the energy of the ICT band, which is crucial for the NLO response.

Steric Effects: The presence of the bulky iodo and methyl groups ortho to the amino group can force a twisting of the amino and nitro groups out of the plane of the benzene (B151609) ring. This departure from planarity can impact the degree of π-conjugation and, consequently, the hyperpolarizability. jchps.com

Crystal Packing: For a material to exhibit a macroscopic NLO effect, it must crystallize in a non-centrosymmetric space group. rasayanjournal.co.inresearchgate.net The substituents on the nitroaniline ring play a critical role in directing the crystal packing through intermolecular interactions like hydrogen bonding. rasayanjournal.co.in The iodo and methyl groups in this compound could steer the crystal structure towards a non-centrosymmetric arrangement, thereby enabling a bulk NLO response.

Computational studies on similar nitroaniline derivatives have shown that theoretical calculations can provide valuable insights into their NLO properties. jchps.com Such studies on this compound could predict its hyperpolarizability and help in the design of new NLO materials with tailored properties.

Role in Catalyst Design and Development

The unique arrangement of functional groups in this compound makes it a versatile platform for the design and development of novel catalysts. The amino, iodo, and nitro groups each offer a reactive site that can be leveraged for catalyst synthesis.

One of the primary applications of nitroanilines in catalysis is as precursors to phenylenediamines through the reduction of the nitro group. orientjchem.orgresearchgate.net These diamines are valuable ligands for creating metal-based catalysts. The reduction of nitroanilines is often carried out using heterogeneous catalysts, such as gold-reduced graphene oxide (Au-rGO) nanocomposites or copper ferrite (B1171679) (CuFe2O4) nanoparticles. orientjchem.orgresearchgate.net The resulting substituted phenylenediamine from this compound could be used to synthesize catalysts for a variety of organic transformations.

Furthermore, the iodine atom in this compound is particularly significant for catalyst design. Iodoarenes are known to be valuable in catalysis, especially in the realm of cross-coupling reactions. The presence of a sterically demanding iodo group ortho to the amino group can be exploited to create a well-defined and sterically hindered environment around a catalytic metal center. This can be advantageous for achieving high selectivity in catalytic reactions.

Nitroaniline derivatives can also be involved in the synthesis of catalysts themselves. For example, metallic catalysts, including compounds of copper, manganese, iron, nickel, and cobalt, are used in the preparation of certain nitroaniline derivatives. google.comgoogle.com This indicates a close relationship between this class of compounds and catalytic metals. The development of catalysts from this compound could involve its immobilization on a solid support or its use as a building block for more complex catalytic structures.

Prospects in Chemical Sensor Technologies

Nitroaniline and its derivatives have emerged as important compounds in the development of chemical sensors for detecting various analytes. ingentaconnect.comacs.org The electron-deficient nature of the nitro-substituted aromatic ring makes them suitable for interactions with electron-rich species, which can be the basis for a sensing mechanism.

Research has demonstrated the fabrication of a highly sensitive nitroaniline chemical sensor using polyaniline (PANI) coated multi-walled carbon nanotubes (MWCNTs). ingentaconnect.com In this sensor, the PANI-MWCNTs nanocomposite acts as an effective electron mediator. ingentaconnect.com This suggests that this compound could potentially be detected using similar sensor platforms.

Moreover, nitroanilines can be the target analytes for fluorescent sensors. For instance, a luminescent metal-organic framework (MOF) has been shown to exhibit a rapid and ultrasensitive fluorescence response to p-nitroaniline. acs.org Another approach involves the use of nitrogen-doped graphene quantum dots (N-GQDs) in an electrochemiluminescence (ECL) sensor for the selective detection of nitroaniline. nih.gov The unique electronic and structural properties of this compound, conferred by the iodo and methyl substituents, might allow for its selective detection by appropriately designed sensor systems.

The table below summarizes some of the key parameters of recently developed nitroaniline sensors.

| Sensor Type | Sensing Material | Analyte | Limit of Detection (LOD) |

| Electrochemical | PANI-MWCNTs | Nitroaniline | 1.23 mM |

| Fluorescence | Cd-TM MOF | p-Nitroaniline | 8 nM |

| Electrochemiluminescence | N-GQDs/Chitosan | Nitroaniline | 0.01 µmol L⁻¹ |

| Fluorometric | ZnNiWO₄ | p-Nitroaniline | 2.98 x 10⁻⁸ M |

Environmental Remediation Research (e.g., Pollutant Degradation via Derivatives)

Nitroaromatic compounds, including nitroanilines, are recognized as environmental pollutants due to their widespread use in industries such as dye and pesticide manufacturing. researchgate.netresearchgate.net Their toxicity and potential carcinogenicity necessitate the development of effective remediation strategies. researchgate.net Research into the degradation of nitroanilines has explored various advanced oxidation processes (AOPs) and biological methods.

The degradation of p-nitroaniline has been successfully demonstrated using the solar photo-Fenton process, which involves the use of ferrous ions and hydrogen peroxide under solar irradiation. nih.gov This method has been shown to be highly efficient, achieving over 98% degradation within 30 minutes under optimal conditions. nih.gov Another promising technique is photocatalytic degradation using semiconductors like TiO2, which can utilize solar radiation to break down these contaminants. researchgate.netmdpi.com

Biodegradation offers an environmentally friendly approach to remediation. Studies have shown that certain microorganisms can be acclimated to degrade nitroanilines, using them as a source of carbon and nitrogen. researchgate.netnih.gov For example, a bacterial strain of Pseudomonas has been shown to completely degrade p-nitroaniline in alkaline conditions. nih.gov

Future research could focus on synthesizing derivatives of this compound and evaluating their biodegradability or their susceptibility to advanced oxidation processes. This could lead to the development of effective strategies for the remediation of water and soil contaminated with this class of compounds.

Q & A

Q. Reference Data for Analogous Compounds :

| Compound | Melting Point (°C) | Molecular Weight | Reference |

|---|---|---|---|

| 4-Iodo-2-methylaniline | 86–89 | 233.05 | |

| 3-Iodo-2-methylaniline | Not reported | 233.05 |

Basic: How can researchers confirm the regiochemical structure of this compound using spectroscopic techniques?

Q. Methodological Answer :

- 1H NMR :

- The methyl group (CH₃) appears as a singlet near δ 2.3–2.5 ppm.

- Aromatic protons adjacent to the nitro group (deshielded) show peaks at δ 8.2–8.5 ppm.

- Protons near iodine exhibit slight deshielding due to its electronegativity .

- 13C NMR :

- Nitro-substituted carbons resonate at δ 140–150 ppm.

- Iodo-substituted carbons appear at δ 90–100 ppm .

- HRMS : Confirm molecular ion ([M+H]⁺) at m/z 292.970 (calculated for C₇H₇IN₂O₂⁺). Compare with standards like deuterated nitroanilines for validation .

Advanced: What strategies are effective in resolving contradictions between calculated and observed spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer :

Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistent polarity .

Computational Validation : Compare observed shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).

Isotopic Labeling : Synthesize deuterated analogs (e.g., 4-nitroaniline-d₄ ) to isolate peak assignments.

2D NMR : Employ COSY or NOESY to resolve overlapping signals caused by steric hindrance from the iodine substituent .

Advanced: How does the electronic interplay between the nitro, iodo, and methyl groups influence the reactivity of this compound in electrophilic substitution reactions?

Q. Methodological Answer :

- Nitro Group : Strongly deactivating and meta-directing. Dominates regiochemistry in nitration/sulfonation.

- Iodo Group : Weakly deactivating (ortho/para-directing) but sterically bulky, favoring para substitution relative to itself.

- Methyl Group : Activating and ortho/para-directing, competing with nitro’s meta-directing effect.

Case Study :

In bromination, the nitro group directs attack to the meta position (C5), while the methyl group may favor para substitution (C3). Experimental validation via LC-MS or X-ray crystallography is critical to resolve competing effects .

Advanced: What are the decomposition pathways of this compound under thermal or photolytic conditions, and how can these be mitigated during storage?

Q. Methodological Answer :

- Thermal Decomposition : Above 150°C, the nitro group may release NOx gases, while iodine can form volatile HI.

- Photolysis : UV exposure cleaves the C–I bond, generating free iodine and radical intermediates.

Mitigation : - Store in amber glass at –20°C under inert gas (Ar/N₂).

- Add stabilizers like BHT (butylated hydroxytoluene) to quench radicals.

- Monitor purity via HPLC with UV detection at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。